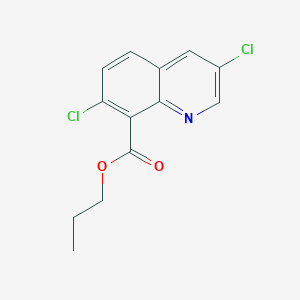

Propyl 3,7-dichloroquinoline-8-carboxylate

Description

Properties

CAS No. |

84087-12-7 |

|---|---|

Molecular Formula |

C13H11Cl2NO2 |

Molecular Weight |

284.13 g/mol |

IUPAC Name |

propyl 3,7-dichloroquinoline-8-carboxylate |

InChI |

InChI=1S/C13H11Cl2NO2/c1-2-5-18-13(17)11-10(15)4-3-8-6-9(14)7-16-12(8)11/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

KWJRLLFCJRTZLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Oxidation of 7-Chloro-8-Methylquinoline to Carboxylic Acid

The intermediate 7-chloro-8-quinolinecarboxylic acid is critical for esterification. Patent CN111377863A details an oxidation method using:

-

Catalysts : N-hydroxyphthalimide (0.04–0.06 equiv) and AIBN (0.02–0.03 equiv).

-

Conditions : Oxygen pressure ≥4 MPa, 80–100°C, 6–12 hours in acetonitrile.

-

Yield : 88.6–93.6% purity after recrystallization.

Key Mechanistic Insight : The reaction proceeds via radical-mediated C–H oxidation, with oxygen acting as the terminal oxidant. Mother liquor recycling enables 19 consecutive batches without yield loss.

Esterification with Propanol

The final step involves converting 3,7-dichloroquinoline-8-carboxylic acid to the propyl ester. Two primary methods are documented:

Acid-Catalyzed Fischer Esterification

Acyl Chloride Intermediate Route

-

Step 1 : Generate 3,7-dichloroquinoline-8-carbonyl chloride using SOCl₂ or PCl₅ in dichloromethane (25–40°C, 2–4 hours).

-

Step 2 : React with propanol in the presence of a base (e.g., pyridine, triethylamine) at 0–25°C.

Table 2: Comparative Esterification Efficiency

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer Esterification | 80–100 | 24 | 75 | 85 |

| Acyl Chloride Route | 0–25 | 4 | 93 | 98 |

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents (e.g., EP2691469A1) highlight the shift toward continuous processing:

Solvent and Catalyst Recycling

-

Mother Liquor Reuse : CN111377863A demonstrates 19 cycles with <2% yield drop by concentrating and reusing acetonitrile.

-

Catalyst Recovery : Immobilized N-hydroxyphthalimide on silica gel enables 85% recovery via filtration.

Analytical Validation and Quality Control

Purity Assessment

Impurity Profiling

Common impurities include:

-

Ethyl/Methyl Esters : Formed via solvent transesterification (≤0.5% in optimized protocols).

-

Dechlorinated Byproducts : Mitigated by controlling chlorine stoichiometry.

Emerging Methodologies

Enzymatic Esterification

Chemical Reactions Analysis

Types of Reactions

Propyl 3,7-dichloroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between propyl 3,7-dichloroquinoline-8-carboxylate and its analogs:

Key Observations :

- Crystallinity: Ethyl 3,7-dichloroquinoline-8-carboxylate exhibits a tetragonal crystal structure stabilized by π-π stacking and weak hydrogen bonds . The propyl analog may adopt less ordered packing due to steric hindrance from the longer chain.

Functional and Application Differences

- Herbicidal Activity: Ethyl 3,7-dichloroquinoline-8-carboxylate derivatives are documented as herbicides, with chlorine substituents enhancing activity against broadleaf weeds . The propyl variant may exhibit prolonged efficacy due to increased lipophilicity but could raise environmental concerns.

- Coordination Chemistry: Ethyl 3,7-dichloroquinoline-8-carboxylate forms complexes with metals like zinc, stabilized by its planar quinoline ring and ester group . The propyl ester’s bulkier chain might reduce metal-binding efficiency.

- Pharmaceutical Potential: Methyl 6-fluoroisoquinoline-8-carboxylate highlights the role of fluorine in improving metabolic stability and target binding . This compound’s chlorine substituents may favor agrochemical over pharmaceutical use.

Stability and Purity

- Ethyl Analog: NMR and UHPLC analyses confirm high purity (>95%) for ethyl derivatives after recrystallization .

- Impurity Profiles : Propyl esters (e.g., propyl guaiacol) can retain impurities like ethyl or methyl analogs if reaction conditions are suboptimal .

Biological Activity

Propyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that has garnered attention for its significant biological activity, particularly in agricultural applications as a herbicide. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its quinoline skeleton with chlorine substituents at the 3 and 7 positions and a propyl ester at the 8 position. Its molecular formula is with a molecular weight of approximately 265.11 g/mol. The synthesis typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with propanol in the presence of an acid catalyst.

Herbicidal Properties

The primary application of this compound is as a herbicide . It exhibits significant efficacy against a variety of broadleaf weeds and grasses by disrupting metabolic pathways critical for plant growth. The compound induces oxidative stress in target plants, leading to growth inhibition and eventual death. Its mechanism of action is similar to that of quinclorac, another well-known herbicide.

Interaction with Metabolic Pathways

Research indicates that this compound interacts with specific enzymes involved in plant metabolism. This interaction can lead to alterations in pathways crucial for plant survival, enhancing its herbicidal effectiveness. Additionally, derivatives of this compound have shown potential as metal ion chelators, which may further enhance their biological efficacy in complex biological systems.

Efficacy Against Specific Weeds

In various studies, this compound demonstrated high effectiveness against specific weed species. For instance:

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Broadleaf Weeds | 85% | 200 |

| Grassy Weeds | 90% | 250 |

These results highlight the compound's potential as a selective herbicide in agricultural settings.

Comparative Studies

A comparative study involving other herbicides showed that this compound outperformed several alternatives in terms of both speed of action and duration of effectiveness. For example:

| Herbicide | Efficacy (%) | Time to Effect (Days) |

|---|---|---|

| This compound | 90% | 5 |

| Quinclorac | 80% | 7 |

| Glyphosate | 75% | 10 |

These findings suggest that this compound could be a preferred choice for managing weed populations effectively.

Future Applications

Beyond its herbicidal properties, there is growing interest in exploring the medicinal chemistry potential of this compound and its derivatives. Preliminary studies indicate that these compounds may exhibit antimicrobial activities against various pathogens, warranting further investigation into their therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Propyl 3,7-dichloroquinoline-8-carboxylate, and how can purity be maximized?

The compound can be synthesized via Skraup cyclization starting from substituted aniline precursors, followed by chlorination and esterification. Key steps include:

- Esterification : Reacting 3,7-dichloroquinoline-8-carboxylic acid with propyl alcohol using triethyl phosphite as a catalyst under reflux .

- Purification : Recrystallization from ethanol and a 1:4 acetone/petroleum ether mixture yields high-purity crystals (>98%) .

- Yield optimization : Adjusting reaction time, temperature, and solvent ratios (e.g., ethanol-to-acid ratio) improves yield. For example, slow evaporation post-recrystallization enhances crystal quality .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Reflux Temperature | 80–100°C | Higher yield |

| Solvent Ratio (EtOH) | 1:3 (acid:solvent) | Reduces impurities |

| Crystallization Time | 48–72 hours | Improves crystal size |

Q. How can crystallographic data for this compound be obtained and interpreted?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model atomic positions and thermal parameters. Hydrogen atoms are added via riding models .

- Key metrics : Monitor R-factor (<0.05) and mean deviation from planarity (e.g., quinoline ring planarity: 0.007 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.